PD-166793
Übersicht
Beschreibung
- PD-166793 is a potent, selective, orally active inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in extracellular matrix remodeling and play crucial roles in various physiological and pathological processes.
- This compound exhibits nanomolar potency against MMP-2, MMP-3, and MMP-13 (IC50 values of 4, 7, and 8 nM, respectively) and micromolar potency against MMP-1, MMP-7, and MMP-9 (IC50 values of 6.0, 7.2, and 7.9 μM, respectively) .
- It has been studied for its effects on left ventricular remodeling and dysfunction in a rat model of progressive heart failure .
Wissenschaftliche Forschungsanwendungen
- PD-166793 wurde in verschiedenen Bereichen untersucht:
Herz-Kreislauf-Forschung: Seine potenzielle Rolle bei der Abschwächung der linksventrikulären Umgestaltung und Dysfunktion in Herzinsuffizienzmodellen .
Krebsforschung: MMP-Inhibitoren wie this compound werden auf ihre antimetastatischen Eigenschaften untersucht.
Entzündung und Gewebsumbau: MMPs sind an der Gewebsreparatur und Entzündung beteiligt.
Arzneimittelentwicklung: Die Selektivität von this compound gegenüber bestimmten MMPs macht es für die Arzneimittelforschung wertvoll.
Wirkmechanismus
- This compound hemmt MMPs, indem es an ihre aktiven Zentren bindet und so den proteolytischen Abbau der extrazellulären Matrix verhindert.
- Molekulare Ziele umfassen MMP-2, MMP-3 und MMP-13.
- Beteiligte Signalwege können Gewebsumbau, Angiogenese und Entzündung umfassen.
Wirkmechanismus
PD-166793, also known as (S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid, is a potent, selective, and orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs) .
Target of Action
This compound primarily targets MMP-2, MMP-3, and MMP-13, exhibiting nanomolar potency against these enzymes (IC50 values are 4, 7, and 8 nM, respectively) . It also shows micromolar potency against MMP-1, -7, and -9 (IC50 values are 6.0, 7.2, and 7.9 μM, respectively) . MMPs are extracellular proteolytic enzymes involved in the degradation of both matrix and nonmatrix proteins .
Mode of Action
This compound inhibits the activity of its target MMPs by binding to them, thereby preventing them from degrading matrix and nonmatrix proteins . This inhibition of MMPs can lead to changes in various biological processes where these enzymes play a crucial role.
Biochemical Pathways
The inhibition of MMPs by this compound affects the extracellular matrix turnover and inflammatory signaling pathways . MMPs play a critical role in these pathways, and their inhibition can lead to downstream effects such as the attenuation of left ventricular remodeling and dysfunction .
Pharmacokinetics
This compound exhibits superior pharmacokinetics when administered orally. In rats, it has a half-life (t1/2) of 43.6 hours, a maximum concentration (Cmax) of 42.4 µg/mL, and an area under the curve (AUC) from zero to infinity of 2822 µg•h/mL . These properties indicate good bioavailability of the compound.
Result of Action
The primary result of this compound’s action is the attenuation of left ventricular remodeling and dysfunction in a rat model of progressive heart failure . This is achieved through the inhibition of MMPs, which are major contributors to the progression of cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
PD-166793 interacts with various enzymes and proteins, particularly the Matrix Metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values of 4, 7, and 8 nM respectively . It also exhibits more than 750-fold selectivity over MMP-1, -7, and -9 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure . It also significantly reduces MMP-9 activity in normal human cardiac fibroblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of MMPs, which are involved in the degradation of both matrix and non-matrix proteins . By inhibiting these enzymes, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, this compound leads to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, this compound has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with MMPs. These enzymes play a crucial role in the remodeling process by facilitating extracellular matrix turnover and inflammatory signaling .
Vorbereitungsmethoden
- Synthetic routes for PD-166793 have been reported, but specific details are not widely available in the literature.
- Industrial production methods are proprietary and may not be publicly disclosed.
Analyse Chemischer Reaktionen
- PD-166793 durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution. Spezifische Reagenzien und Bedingungen sind nicht gut dokumentiert.
- Wichtige Produkte, die aus diesen Reaktionen entstehen, werden nicht explizit berichtet.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von PD-166793 liegt in seinem Selektivitätsprofil, insbesondere seiner hohen Affinität für MMP-2, -3 und -13.
- Zu ähnlichen Verbindungen gehören andere MMP-Inhibitoren wie Marimastat und Batimastat.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCABIDMCKCEG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432421 | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199850-67-4 | |
Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-166793 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-166793 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.